p38alpha MAPK Inhibitory Potency: 5-Bromo-3,8-dichloroisoquinoline vs. Structurally Diverse Quinoline/Quinolinone Inhibitors
5-Bromo-3,8-dichloroisoquinoline demonstrates nanomolar inhibitory activity against p38alpha mitogen-activated protein kinase (MAPK), a key target in inflammatory and autoimmune diseases. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using ATF-2 as substrate with 60-minute incubation, the compound exhibited an IC50 of 41 nM [1]. For comparative context, the prototypical quinolinone-based p38alpha MAPK inhibitor 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one (Compound 5) displayed an IC50 of 1.8 μM (1800 nM) under comparable assay conditions, representing a >40-fold potency differential [2]. This potency places the 5-bromo-3,8-dichloro substitution pattern among the more active halogenated isoquinoline scaffolds evaluated in this target class, although direct isoquinoline-to-isoquinoline comparator data within a single study is currently absent from the public domain.
| Evidence Dimension | p38alpha MAPK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one (IC50 = 1800 nM) |
| Quantified Difference | Approximately 44-fold more potent (lower IC50) |
| Conditions | TR-FRET assay, recombinant p38alpha, ATF-2 substrate, 60 min incubation |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs, a 41 nM IC50 indicates that 5-bromo-3,8-dichloroisoquinoline provides a validated starting point for hit-to-lead optimization with potency approximately two orders of magnitude superior to early quinolinone leads, justifying its selection over less active halogenated scaffolds.
- [1] BindingDB. BDBM50537172 (CHEMBL4520252). Inhibition of p38alpha MAPK using ATF-2 as substrate. 2021. View Source
- [2] SciencePlus. 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one as a new inhibitor of MAPK with a p38αMAPK IC50 of 1.8 μM. View Source
